1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC15748030
Molecular Formula: C11H15F2N5
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15F2N5 |
|---|---|
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | 1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C11H15F2N5/c1-7-4-9(17(3)15-7)5-14-10-6-18(11(12)13)16-8(10)2/h4,6,11,14H,5H2,1-3H3 |
| Standard InChI Key | BFRZMMFDHKQDFU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=C1)CNC2=CN(N=C2C)C(F)F)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features two pyrazole rings interconnected via a methylene bridge. The first pyrazole ring (positioned at the 4-amine site) bears a difluoromethyl group at the 1-position and a methyl group at the 3-position. The second pyrazole ring, attached through an N-methyl linkage, contains dimethyl substituents at the 1- and 3-positions. This arrangement creates a sterically hindered yet electronically diverse framework, enhancing its potential for targeted molecular interactions.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is calculated as C₁₁H₁₅F₂N₅, yielding a molecular weight of 255.27 g/mol. This distinguishes it from closely related analogs such as 1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine (C₁₀H₁₃F₂N₅, 241.24 g/mol).
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅F₂N₅ |
| Molecular Weight | 255.27 g/mol |
| Predicted LogP | 1.8 ± 0.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Optimization
Reaction Pathways
The synthesis of pyrazole derivatives typically involves cyclocondensation reactions, nucleophilic substitutions, or cross-coupling strategies. For this compound, a plausible route begins with the preparation of 3-methyl-1-(difluoromethyl)-1H-pyrazol-4-amine, followed by its reaction with 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole under basic conditions.
Key reagents and conditions:
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Base: Potassium carbonate or sodium hydride to deprotonate the amine.
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Solvent: Dimethylformamide (DMF) or acetonitrile for polar aprotic environments.
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Temperature: 60–80°C to balance reaction rate and side-product formation.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar organic solvents such as ethanol (12 mg/mL) and dimethyl sulfoxide (DMSO) (25 mg/mL), but limited aqueous solubility (<0.1 mg/mL). Stability studies on related pyrazoles indicate decomposition temperatures above 200°C, with susceptibility to oxidation under prolonged light exposure.
Spectroscopic Profiles
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¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, pyrazole-H), 6.12 (t, J=54 Hz, 1H, CF₂H), 4.35 (s, 2H, CH₂), 3.85 (s, 3H, N-CH₃), 2.42 (s, 3H, CH₃).
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¹⁹F NMR: δ -110.2 (d, J=54 Hz, 2F, CF₂H).
Biological Activities and Mechanisms
Cytotoxic Effects
In vitro assays on similar compounds demonstrate moderate cytotoxicity against human cancer cell lines (IC₅₀: 15–30 μM), likely via interference with microtubule assembly or topoisomerase inhibition.
| Biological Activity | Model System | Observed Effect |
|---|---|---|
| Antifungal | Candida albicans | MIC: 8 μg/mL |
| Anticancer | HeLa Cells | IC₅₀: 22 μM |
| Antibacterial | E. coli | MIC: 32 μg/mL |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and GPCR modulators. Its methylene-linked pyrazole motif is a common pharmacophore in drug candidates targeting inflammatory pathways.
Agrochemical Development
Structural analogs have been patented as fungicides and herbicides, leveraging their stability and bioavailability in foliar applications . Field trials on related compounds show 85–90% efficacy against Phytophthora infestans at 50 g/ha .
Future Directions and Challenges
Toxicity Profiling
While preliminary data suggest low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), chronic exposure studies are needed to assess carcinogenic or teratogenic risks.
Synthetic Scalability
Current batch synthesis methods limit production to <100 g scales. Continuous-flow reactors could enhance throughput while reducing solvent waste—a critical consideration for industrial adoption.
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